molecular formula C19H16N2O2S B14109582 9-ethoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

9-ethoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B14109582
M. Wt: 336.4 g/mol
InChI Key: KTYPMUFGFLPVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-ethoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromene ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base to form the intermediate chromene derivative. This intermediate is then reacted with thiourea under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-ethoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under reflux conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

9-ethoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-ethoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA or proteins, and modulate signaling pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 9-ethoxy-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
  • 9-ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
  • 9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Uniqueness

The uniqueness of 9-ethoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione lies in its specific substitution pattern and the presence of the thione group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

9-ethoxy-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C19H16N2O2S/c1-2-22-15-10-6-9-13-11-14-18(23-16(13)15)20-17(21-19(14)24)12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,20,21,24)

InChI Key

KTYPMUFGFLPVRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.